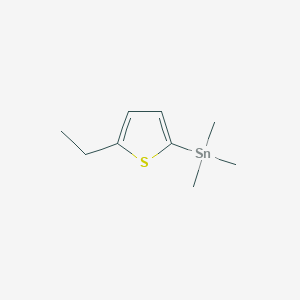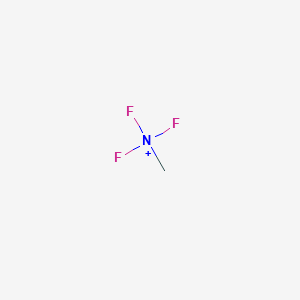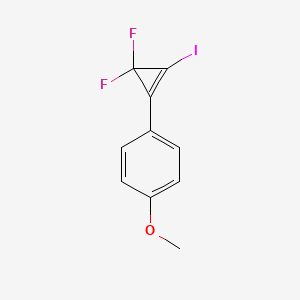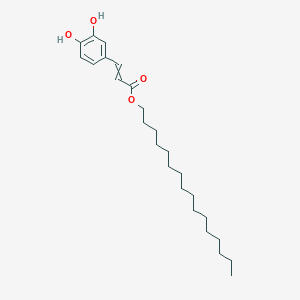![molecular formula C20H26N2O2 B14257449 Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- CAS No. 355392-50-6](/img/structure/B14257449.png)
Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- is an organic compound with a complex structure that includes an amide group, an amino group, and a phenoxy group
Preparation Methods
The synthesis of Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- typically involves multiple stepsThe reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research has shown that derivatives of this compound may have pharmacological properties, such as inhibiting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as the Na(+)/Ca(2+) exchanger (NCX3), by binding to specific sites on the enzyme. This inhibition can lead to changes in cellular calcium homeostasis, which may have various physiological and pathological effects .
Comparison with Similar Compounds
Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- can be compared with other similar compounds, such as:
5-Amino-2-chloro-4-fluoro-N-[methyl(1-methylethyl)amino]sulfonyl]benzamide: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
5-Amino-N-butyl-2-[4-ethoxyphenoxy]benzamide: This derivative has an ethoxy group instead of a methylethyl group, which may affect its reactivity and applications.
Properties
CAS No. |
355392-50-6 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-amino-N-butyl-2-(4-propan-2-ylphenoxy)benzamide |
InChI |
InChI=1S/C20H26N2O2/c1-4-5-12-22-20(23)18-13-16(21)8-11-19(18)24-17-9-6-15(7-10-17)14(2)3/h6-11,13-14H,4-5,12,21H2,1-3H3,(H,22,23) |
InChI Key |
HJVBXCXHMGBIRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)


![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)

![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)



![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)

